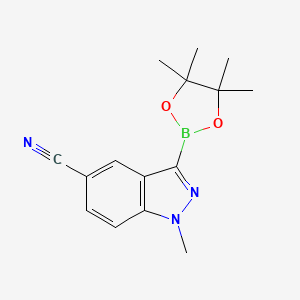

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-5-carbonitrile

Description

This compound (CAS: [2377609-00-0]) is a boronic ester derivative featuring a 1-methylindazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 3 and a nitrile group at position 5. It is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as evidenced by its use in pharmaceutical intermediates . Its purity (95%) and commercial availability highlight its utility in drug discovery, particularly in synthesizing kinase inhibitors and bromodomain-targeting molecules .

Properties

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-8-10(9-17)6-7-12(11)19(5)18-13/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMWVNQYAHNHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-5-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling or other cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield boronic acids or esters, while substitution reactions could introduce new functional groups into the indazole ring.

Scientific Research Applications

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism by which 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with active sites in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Key Structural Analogs

Electronic and Steric Effects

- Nitrile Position : The nitrile at C5 in the target compound enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura reactions compared to C6 isomers .

- Methyl Group : The 1-methyl group reduces steric hindrance at the indazole N1 position, improving catalytic efficiency in cross-couplings versus benzyl-substituted analogs .

- Boronate Position : Boronate esters at C3 (target compound) vs. C5 (e.g., [1463055-84-6]) influence reactivity with aryl halides; C3 substitution may favor coupling at sterically hindered sites .

Table 2: Comparative Physicochemical Data

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety. Its molecular formula is with a molecular weight of 248.12 g/mol. The compound is typically presented in a solid form and has been noted for its stability under controlled conditions.

Antimicrobial Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL depending on the specific strain tested .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| MCF-7 (Breast) | 17.02 |

| HCT116 (Colon) | 11.73 |

These results suggest a promising selectivity index favoring cancerous cells over non-cancerous cells .

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases associated with cancer progression and bacterial resistance mechanisms. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis and invasion . Additionally, the dioxaborolane moiety may enhance its interaction with biological targets due to its unique electronic properties.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial evaluations in animal models indicate moderate bioavailability and a favorable half-life conducive for therapeutic applications. The compound's C_max was recorded at approximately 592 ± 62 mg/mL in Sprague-Dawley rats .

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in clinical settings:

- Case Study on Drug Resistance : A study involving patients with drug-resistant tuberculosis demonstrated that indazole derivatives could significantly reduce bacterial load when administered alongside conventional therapies.

- Cancer Treatment Trials : Clinical trials focusing on triple-negative breast cancer (TNBC) have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to standard chemotherapy regimens.

Q & A

Q. What are the key synthetic routes for preparing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole-5-carbonitrile?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated indazole precursors. For example:

Start with 3-bromo-1-methyl-indazole-5-carbonitrile.

React with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl and KOAc in dioxane at 80–100°C under inert atmosphere .

Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Key Considerations: Monitor reaction progress using TLC (R ~0.4 in hexane/EtOAc 3:1) and confirm boron incorporation via B NMR (δ ~30 ppm for pinacol boronate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H NMR (500 MHz, CDCl): Key peaks include the methyl group on indazole (δ ~3.9 ppm, singlet) and pinacol methyl protons (δ ~1.2–1.3 ppm, singlet) .

- C NMR: Confirm the nitrile carbon (δ ~115 ppm) and boron-bound aromatic carbon (δ ~135 ppm) .

- FT-IR: Nitrile stretch at ~2230 cm and B-O vibrations at ~1350–1400 cm .

- High-Resolution Mass Spectrometry (HRMS): Calculate exact mass (CHBNO: 313.1664) to confirm molecular ion [M+H].

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

Methodological Answer:

- Catalyst System: Use Pd(PPh) or Pd(dtbpf)Cl for aryl/heteroaryl halides. For challenging substrates (e.g., chlorides), employ SPhos or XPhos ligands .

- Conditions:

- Solvent: DMF/HO (4:1) or THF/HO.

- Base: CsCO (for aryl bromides) or KPO (for chlorides).

- Temperature: 80–100°C, 12–24 hours.

- Troubleshooting: If coupling efficiency is low, pre-activate the boronate with KF (1.5 equiv) to enhance transmetallation .

Q. How to resolve discrepancies in crystallographic data during structural analysis?

Methodological Answer:

- Use SHELXL for refinement: Input initial coordinates from SHELXS or dual-space methods.

- Address disorder in the pinacol group by refining occupancy ratios and applying restraints (DFIX, SIMU) .

- Validate with PLATON to check for missed symmetry or twinning. For high R values (>0.1), consider data reprocessing or alternative space groups .

Q. What factors influence the hydrolytic stability of the dioxaborolane moiety?

Methodological Answer:

- pH Sensitivity: The boronate ester hydrolyzes in aqueous acidic (pH <4) or basic (pH >10) conditions. Stabilize by storing under inert gas (N/Ar) at −20°C .

- Protic Solvents: Avoid methanol or ethanol for long-term storage; use anhydrous THF or DCM instead.

- Kinetic Studies: Monitor hydrolysis via B NMR in DO (appearance of boronic acid at δ ~10 ppm) .

Q. How to design mechanistic studies for boron-mediated coupling intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.